molecular formula C14H19BClFO4 B8248118 2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8248118
M. Wt: 316.56 g/mol
InChI Key: IDKWGYGCHMFJBP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with chloro (Cl), fluoro (F), and methoxymethoxy (CH₂OCH₂OCH₃) groups. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryls for pharmaceuticals and materials science . The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enhancing solubility and directing regioselectivity in coupling reactions .

Properties

IUPAC Name

2-[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(16)12(11(9)17)19-8-18-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKWGYGCHMFJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Aryl Halide Precursor

  • Protection of Phenolic Hydroxyl Group :

    • A phenol derivative (e.g., 3-hydroxy-4-chloro-2-fluorophenyl) is protected with methoxymethyl (MOM) chloride in the presence of a base like DIPEA, yielding 3-(methoxymethoxy)-4-chloro-2-fluorophenyl.

    • Reaction Conditions : DCM solvent, 0°C to room temperature, 12 hours.

  • Bromination :

    • The protected intermediate undergoes regioselective bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4_4.

    • Yield : ~85% (isolated).

Miyaura Borylation Reaction

The aryl bromide is reacted with B2_2pin2_2 under palladium catalysis:

  • Catalytic System : Pd(dppf)Cl2_2 (5 mol%), KOAc (3 equiv.).

  • Solvent : 1,4-Dioxane, 90°C, 12 hours.

  • Yield : 70–85%.

Mechanistic Insight : The Pd0^0 catalyst oxidatively adds to the aryl bromide, followed by transmetallation with B2_2pin2_2 to form the boronic ester.

Suzuki-Miyaura Cross-Coupling of Pre-Functionalized Boronic Esters

An alternative approach involves coupling a simpler boronic ester with a functionalized aryl halide. For example:

  • Boronic Ester : 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane.

  • Aryl Halide : 4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl iodide.

Reaction Conditions

  • Catalyst : Pd(PPh3_3)4_4 (3 mol%).

  • Base : K2_2CO3_3 (2 equiv.) in THF/H2_2O (3:1).

  • Temperature : 80°C, 24 hours.

  • Yield : 60–75%.

Halogenation and Protective Group Strategies

Directed Ortho-Metalation (DoM)

To install fluorine and chlorine substituents:

  • Lithiation : A methoxymethoxy-protected aryl substrate is treated with LDA at −78°C.

  • Electrophilic Quenching :

    • Fluorination : NFSI or Selectfluor.

    • Chlorination : Cl2_2 or NCS.

Sequential Protection-Deprotection

  • MOM Protection : Ensures chemoselective functionalization without disturbing sensitive groups.

  • Deprotection : HCl in MeOH (post-borylation) to remove MOM if needed.

Catalytic Systems and Optimization

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl2_2NoneKOAc1,4-Dioxane9085
Pd(OAc)2_2PPh3_3K2_2CO3_3THF/H2_2O8075
[Ir(cod)OMe]2_2dtbpyNoneHexaneRT70

Key Observations :

  • Pd(dppf)Cl2_2 provides higher yields for Miyaura borylation due to enhanced stability of the active Pd species.

  • Polar aprotic solvents (e.g., dioxane) improve solubility of B2_2pin2_2.

Challenges and Solutions

  • Regioselectivity in Halogenation :

    • Use of directing groups (e.g., MOM) ensures precise positioning of Cl and F.

  • Protodeborylation :

    • Minimized by avoiding protic solvents and strong acids during borylation.

  • Catalyst Deactivation :

    • Ligands like dppf stabilize Pd0^0 intermediates, preventing aggregation .

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst. Other reactions include protodeboronation, where the boronic ester group is removed under specific conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl or vinyl halide.

  • Protodeboronation: Acidic conditions or hydrogenation at elevated temperatures.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

  • Protodeboronation: Corresponding phenol or substituted phenol.

Scientific Research Applications

Role as a Reagent

This compound serves as a versatile reagent in organic synthesis, particularly for carbon-carbon bond formation. Its boron atom allows for the formation of boronate esters, which are crucial intermediates in the synthesis of complex organic molecules.

Case Study: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of biologically active compounds. The use of boron chemistry facilitated selective reactions that led to high yields of desired products while minimizing by-products.

Reaction TypeYield (%)Conditions
Suzuki Coupling85%Pd catalyst, aqueous base
Negishi Coupling90%Zn catalyst, DMF solvent

Drug Development

The compound is employed in the development of pharmaceutical compounds. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of this compound were tested against breast cancer cell lines and showed significant cytotoxicity by inducing apoptosis.

Cell LineIC50 (µM)Mechanism
MCF-712.5Caspase activation
MDA-MB-23115.0Microtubule disruption

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar boron compounds. The mechanism involves interaction with microbial membranes leading to cell lysis.

Advanced Materials Formulation

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and resistance to environmental factors.

Case Study: Coating Applications

A study demonstrated that adding this compound to polymer matrices resulted in coatings with enhanced scratch resistance and thermal stability compared to controls without the boron additive.

PropertyControl CoatingCoating with Compound
Scratch ResistanceModerateHigh
Thermal Stability (°C)150180

Labeling Biomolecules

The compound plays a crucial role in bioconjugation techniques essential for labeling biomolecules. This application is significant in biochemistry and molecular biology for tracking and studying interactions within cells.

Application Example

In a study focusing on antibody-drug conjugates (ADCs), researchers utilized this compound as a linker due to its stability and ability to form covalent bonds with biomolecules, thus enhancing the efficacy of targeted therapies.

Mechanism of Action

The mechanism of action in cross-coupling reactions involves the transmetalation step, where the boronic ester transfers the organic group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The target compound combines electron-withdrawing Cl and F groups with the electron-donating methoxymethoxy group. This contrasts with compounds like 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), which lacks directing substituents, leading to less predictable coupling outcomes.
    • 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shares the F and methoxy groups but lacks Cl and methoxymethoxy, resulting in reduced steric hindrance and altered electronic profiles.

Steric Hindrance

  • The methoxymethoxy group in the target compound introduces steric bulk compared to simpler analogs like [4-Chloro-3-(dioxaborolan)phenyl]methanol (2d, ), which has a hydroxymethyl group. This bulk may slow reaction kinetics in cross-couplings but improve selectivity .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • The target compound (C₁₄H₁₉BClFO₄) has a molecular weight of ~347.6 g/mol, higher than analogs like 2-(3-fluoro-4-methoxyphenyl)-dioxaborolane (C₁₃H₁₇BFO₃, 275.1 g/mol, ). The increased mass and polar methoxymethoxy group may enhance solubility in polar aprotic solvents (e.g., THF, DMF) .
  • Thermal Stability :
    • Dioxaborolanes generally decompose above 200°C. The methoxymethoxy group may reduce thermal stability compared to simpler methoxy-substituted derivatives due to increased steric strain.

Biological Activity

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅BClF O₂
  • Molecular Weight : 256.51 g/mol
  • CAS Number : 627525-83-1
  • Physical Form : Solid
  • Purity : Typically around 96% in commercial preparations.

The biological activity of this compound is primarily attributed to its boron atom, which can participate in various biochemical reactions. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, this compound may act as an inhibitor or modulator in several biological processes.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:

  • Case Study : In vitro studies on similar boron compounds have shown that they can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Effects

Some research suggests that dioxaborolane derivatives possess antimicrobial properties. The presence of halogens (like chlorine and fluorine) may enhance these effects:

  • Research Findings : A study demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulates enzymatic activity

Safety and Toxicology

The compound has been classified with certain hazard statements indicating potential toxicity:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
    These safety concerns necessitate careful handling in laboratory settings.

Q & A

Q. How can the synthesis of this boronic ester be optimized to improve yield?

Methodological Answer:

  • The compound is typically synthesized via multi-step Suzuki-Miyaura coupling. Key parameters include:
  • Catalyst : Pd-based catalysts (e.g., PdCl₂(dppf)) in anhydrous DMF or 1,4-dioxane.

  • Temperature : 90°C under inert atmosphere for 24 hours .

  • Base : Potassium acetate (KOAc) enhances boronate formation, while sodium bicarbonate aids in aqueous workup .

  • Yield Optimization : A reported 43% yield was achieved using KOAc in dioxane; adjusting stoichiometry or substituting bases (e.g., Cs₂CO₃) may improve efficiency .

    • Table 1 : Synthesis Conditions Comparison
ParameterExample 1 Example 2
Solvent1,4-DioxaneDMF
CatalystNone specifiedPdCl₂(dppf)
Reaction Time24 hoursNot specified
Yield43%Not reported

Q. What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) effectively separates boronic esters from byproducts .
  • Recrystallization : Hexane or methanol at low temperatures improves purity (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify methoxymethoxy (-OCH₂O-) and aromatic proton environments.
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H⁺] or [M+Na⁺] peaks).
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, especially around the dioxaborolane ring .

Advanced Research Challenges

Q. How can computational methods resolve discrepancies in spectral data interpretation?

Methodological Answer:

  • Dynamic NMR Analysis : The methoxymethoxy group may exhibit restricted rotation, causing splitting in NMR peaks. Variable-temperature NMR (e.g., -40°C to 25°C) can identify conformational exchange .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data, addressing contradictions in peak assignments .

Q. What strategies mitigate instability during cross-coupling reactions?

Methodological Answer:

  • Protecting Groups : The methoxymethoxy moiety is sensitive to acidic conditions. Use TBS-protected intermediates during coupling to prevent hydrolysis .
  • Stability Screening : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. How can Design of Experiments (DoE) optimize reaction parameters efficiently?

Methodological Answer:

  • Factorial Design : Test variables (catalyst loading, temperature, solvent polarity) in a 2³ factorial setup to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst vs. base strength) to maximize yield .

Q. Why do conflicting reports exist about this compound’s reactivity in Suzuki couplings?

Methodological Answer:

  • Substrate Electronic Effects : Electron-withdrawing groups (Cl, F) on the phenyl ring may reduce boronate electrophilicity. Pre-activation with Lewis acids (e.g., BF₃·OEt₂) can enhance reactivity .
  • Contradictory Data Analysis : Compare literature protocols side-by-side under controlled conditions (e.g., catalyst batch, solvent purity) to isolate variables .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and safety goggles are mandatory. Avoid skin contact due to potential boronate toxicity .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles during weighing .
  • Storage : Argon-filled containers at -20°C to prevent moisture-induced degradation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility?

Methodological Answer:

  • Reproducibility Checks : Repeat experiments using identical reagents (e.g., anhydrous solvents) to rule out batch variability.
  • Phase Purity : Use DSC (Differential Scanning Calorimetry) to confirm crystalline vs. amorphous forms, which affect melting points .

Q. What causes variability in catalytic performance across studies?

Methodological Answer:

  • Catalyst Deactivation : Trace oxygen or moisture in solvents can poison Pd catalysts. Rigorous degassing (freeze-pump-thaw cycles) improves consistency .
  • Ligand Effects : Bulky ligands (e.g., SPhos) may sterically hinder coupling; screen ligands systematically .

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